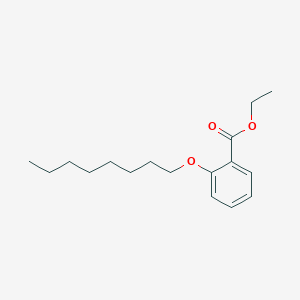
Ethyl 2-(octyloxy)benzoate
Description
Ethyl 2-(octyloxy)benzoate is an ester derivative of benzoic acid, featuring an octyloxy group at the 2-position of the benzene ring and an ethyl ester moiety. Its molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol. The compound’s structure imparts distinct physicochemical properties, such as high lipophilicity due to the long octyloxy chain, making it suitable for applications requiring hydrophobic interactions.
Propriétés
Numéro CAS |
27830-08-6 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
ethyl 2-octoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3 |
Clé InChI |
QQCCHSKGRKRZAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1C(=O)OCC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-n-octyloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-n-octyloxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ethyl 2-n-octyloxybenzoate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-n-octyloxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-n-octyloxybenzoic acid.
Reduction: Formation of 2-n-octyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Applications De Recherche Scientifique
Ethyl 2-n-octyloxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism of action of ethyl 2-n-octyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Effects: Chain Length: this compound’s octyloxy group enhances hydrophobicity compared to shorter chains (e.g., methoxy in Ethyl 2-methoxybenzoate). This reduces water solubility but improves compatibility with nonpolar matrices. Positional Isomerism: Substituent position (2- vs. 4-) influences electronic effects. For example, Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to the electron-donating para-substituent, whereas ortho-substituted derivatives like this compound may sterically hinder reactions .
Physicochemical Properties
- Solubility: Ethyl 2-methoxybenzoate is ethanol-soluble, whereas this compound’s long alkyl chain likely limits solubility in polar solvents . Benzyloxy derivatives (e.g., Ethyl 2-(benzyloxy)benzoate) show intermediate polarity due to aromatic substituents .
- Thermal Stability :
Crystallography and Hydrogen Bonding
- The octyloxy group’s bulkiness may disrupt such networks, leading to amorphous solid or liquid states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


